molecular formula C19H14Cl2O3 B11155006 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta(C)chromen-4-one

7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta(C)chromen-4-one

Cat. No.: B11155006
M. Wt: 361.2 g/mol
InChI Key: HMRAQPPSBBYOJK-UHFFFAOYSA-N
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Description

7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzyloxy group attached to a dihydrocyclopentachromenone core, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and ketones.

    Introduction of the Dichlorobenzyloxy Group: The dichlorobenzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the chromenone intermediate.

    Final Cyclization: The final step involves cyclization to form the dihydrocyclopentachromenone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-Dichloro-benzyloxy)-4-phenyl-chromen-2-one
  • 7-(3,4-Dichloro-benzyloxy)-8-methyl-4-phenyl-chromen-2-one
  • 5-(3,4-Dichloro-benzyloxy)-7-methyl-4-phenyl-chromen-2-one

Uniqueness

7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one is unique due to its specific structural features, such as the dihydrocyclopentachromenone core and the dichlorobenzyloxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14Cl2O3

Molecular Weight

361.2 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H14Cl2O3/c20-16-7-4-11(8-17(16)21)10-23-12-5-6-14-13-2-1-3-15(13)19(22)24-18(14)9-12/h4-9H,1-3,10H2

InChI Key

HMRAQPPSBBYOJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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